2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound falls under the category of pyrrolidine carboxamides, which are known to exhibit potent biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide is not fully understood. However, it is believed to act through modulation of the GABAergic system, which is responsible for regulating neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced seizure activity.
Biochemical and Physiological Effects
2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide has been shown to exhibit significant biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. Additionally, it has been shown to reduce the levels of inflammatory cytokines, leading to reduced inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide in lab experiments is its potent anticonvulsant activity. This makes it a useful tool for studying the mechanisms of seizure activity and potential treatments for epilepsy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide. One area of interest is the development of more potent and selective analogs of this compound, which could lead to more effective treatments for epilepsy and other neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential effects on other physiological systems. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide involves the reaction of cyclohexylamine and 3-picolyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with pyrrolidine-1-carboxylic acid to obtain the final product. The purity and yield of the compound can be improved by using appropriate purification methods such as column chromatography.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. Additionally, it has been shown to possess analgesic and anti-inflammatory properties, which could make it useful in the treatment of chronic pain and inflammatory disorders.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(19-13-14-6-4-10-18-12-14)20-11-5-9-16(20)15-7-2-1-3-8-15/h4,6,10,12,15-16H,1-3,5,7-9,11,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBWUHQYUHXGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCN2C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.